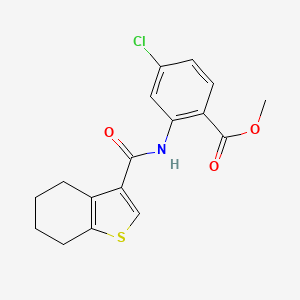

METHYL 4-CHLORO-2-(4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-AMIDO)BENZOATE

CAS No.: 868153-78-0

Cat. No.: VC6746876

Molecular Formula: C17H16ClNO3S

Molecular Weight: 349.83

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 868153-78-0 |

|---|---|

| Molecular Formula | C17H16ClNO3S |

| Molecular Weight | 349.83 |

| IUPAC Name | methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-carbonylamino)benzoate |

| Standard InChI | InChI=1S/C17H16ClNO3S/c1-22-17(21)12-7-6-10(18)8-14(12)19-16(20)13-9-23-15-5-3-2-4-11(13)15/h6-9H,2-5H2,1H3,(H,19,20) |

| Standard InChI Key | RJOSYSGTDLGINZ-UHFFFAOYSA-N |

| SMILES | COC(=O)C1=C(C=C(C=C1)Cl)NC(=O)C2=CSC3=C2CCCC3 |

Introduction

Methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate is a synthetic organic compound with a complex molecular structure. It belongs to the class of benzothiophene derivatives, which are known for their diverse applications in medicinal chemistry and material sciences. This article provides an in-depth exploration of its chemical properties, synthesis, potential applications, and structural characteristics.

Key Chemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 335.81 g/mol |

| Functional Groups | Amide, Ester, Chlorinated Aromatic |

| Core Structure | Benzothiophene |

Benzothiophene derivatives like this compound are often studied for their electronic properties due to the sulfur atom in the heterocyclic ring.

Molecular Geometry

The compound consists of:

-

A benzothiophene core that is tetrahydrogenated at positions 4 through 7.

-

A chlorinated benzene ring attached via an amido linkage at position 2.

-

A methyl ester group at position 4 of the benzene ring.

The tetrahydrobenzothiophene moiety contributes to the rigidity and three-dimensionality of the molecule, which may influence its binding properties in biological systems.

Crystallographic Insights

While specific crystallographic data for this compound is unavailable in the provided results, related benzothiophene derivatives often exhibit planar aromatic regions with slight deviations due to steric hindrance from substituents.

Synthesis

The synthesis of methyl 4-chloro-2-(4,5,6,7-tetrahydro-1-benzothiophene-3-amido)benzoate typically involves:

-

Formation of the Benzothiophene Core: Cyclization reactions involving sulfur-containing precursors.

-

Amidation Reaction: Coupling of the benzothiophene derivative with a chlorinated benzoic acid derivative using coupling agents like carbodiimides (e.g., DCC or EDC).

-

Esterification: Conversion of carboxylic acid groups into methyl esters using methanol and acidic catalysts.

These reactions require precise control over reaction conditions to ensure high yield and purity.

Medicinal Chemistry

Benzothiophene derivatives are widely investigated for their pharmacological properties:

-

Potential anti-inflammatory and anticancer activities.

-

Use as intermediates in drug discovery programs targeting enzyme inhibition or receptor modulation.

Material Science

Due to their electronic properties, compounds with benzothiophene cores are explored as organic semiconductors in optoelectronic devices.

Biological Activity

While specific bioactivity data for this compound is not available, related structures suggest it may exhibit interactions with proteins or enzymes due to its amide and ester functionalities.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume